N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-19-13-8-20-12(6-11(13)17)14(18)16-7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJLKNNCGKLSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation Approach
The pyran ring is often constructed via cyclocondensation reactions. A representative method involves:
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Reacting ethyl acetoacetate with methyl propiolate under basic conditions to form a dihydropyran intermediate.
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Oxidation using Jones reagent (CrO₃/H₂SO₄) to introduce the 4-oxo group.
Key Data
| Starting Materials | Reagents | Conditions | Yield |
|---|---|---|---|
| Ethyl acetoacetate, Methyl propiolate | NaOMe/MeOH | Reflux, 6 hr | 68% |
| Dihydropyran intermediate | CrO₃, H₂SO₄ | 0°C → RT, 2 hr | 72% |
This method, adapted from dihydropyran syntheses, provides regiocontrol but requires careful handling of toxic chromium reagents.
Introduction of the Methoxy Group
Direct Nucleophilic Substitution
A hydroxyl group at C5 is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃):
Optimization Insight
Amide Coupling with 4-Fluorobenzylamine
Acid Chloride Method
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Activation : Pyran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
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Coupling : Reacted with 4-fluorobenzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Performance Metrics
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Temperature | 0°C → RT |
| Yield | 85% |
Carbodiimide-Mediated Coupling
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Advantages :
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Avoids SOCl₂, which is corrosive.
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Higher functional group tolerance.
Conditions :
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Solvent: DMF
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Time: 24 hr at RT
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Yield: 78%
One-Pot Tandem Synthesis
A streamlined approach combines pyran formation and amide coupling in a single reactor:
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Cyclization : Ethyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate is hydrolyzed to the carboxylic acid using LiOH.
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In Situ Activation : Carboxylic acid treated with EDCl/HOBt.
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Amine Addition : 4-Fluorobenzylamine introduced directly.
Outcome :
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Yield |
|---|---|---|
| Acid Chloride | SOCl₂ activation | 85% |
| EDCl/HOBt | Carbodiimide coupling | 78% |
| One-Pot | Tandem synthesis | 65% |
Scalability Challenges
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Acid Chloride Route : Requires SOCl₂ quenching, generating acidic waste.
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EDCl/HOBt : Cost-prohibitive for large-scale production.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibit significant anticancer properties. Molecular docking studies have shown that this compound can effectively bind to proteins involved in cancer cell proliferation and survival, suggesting its potential as an anticancer agent.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity, making it a candidate for the development of new antibiotics. Its ability to inhibit the growth of various pathogens is attributed to its interaction with bacterial proteins, disrupting their function.
3. Interaction Studies
Further studies focus on the binding affinity of this compound to specific biological targets. These studies are crucial for understanding how modifications in the chemical structure can enhance or reduce biological activity, paving the way for drug design.
Molecular Biology Applications
1. Protein Binding Studies
this compound has been utilized in various protein binding studies, revealing insights into how small molecules interact with larger biological macromolecules. This knowledge is essential for the rational design of inhibitors targeting specific enzymes or receptors related to diseases such as cancer and infections.
2. Structure-Activity Relationship (SAR) Analysis
The compound serves as a valuable model for SAR analysis, where researchers investigate how changes in its structure affect biological activity. Such analyses are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs.
Materials Science Applications
1. Development of Functional Materials
Due to its unique chemical properties, this compound can be explored in materials science for developing functional materials such as sensors or catalysts. The compound's ability to undergo specific reactions makes it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogues and their properties:
Functional and Pharmacological Comparisons
- Piperidine-based analogues (e.g., the SARS-CoV-2 inhibitor) demonstrate the impact of core flexibility on target specificity, as piperidine derivatives may interact with protease or polymerase enzymes .
Substituent Effects :
- Methoxy groups (e.g., in N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide) improve solubility but may reduce membrane permeability due to increased polarity .
- Fluorine atoms (common in all analogues) enhance metabolic stability and bioavailability via reduced oxidative metabolism .
Pharmacological Activity :
- The furan-2-carboxamide derivative exhibits broad-spectrum antiviral activity against EVs, attributed to modifications in the "druggable binding pocket" that optimize interactions with host or viral targets .
- The piperidine analogue’s anti-SARS-CoV-2 activity highlights the role of bulky aromatic groups (e.g., naphthalenyl) in targeting viral entry or replication machinery .
Biological Activity
N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant findings from recent studies.
Chemical Structure and Properties
This compound features a pyran ring , a fluorobenzyl group , and a methoxy group , which contribute to its unique chemical properties. The IUPAC name for this compound is N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxopyran-2-carboxamide. The molecular formula is CHFNO, with a molecular weight of approximately 373.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. In vitro assays demonstrated significant inhibition of CDK2 activity, suggesting potential applications in cancer therapy .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and mediators, potentially making it useful in treating conditions such as asthma and other inflammatory diseases .
- Antitumor Activity : Recent investigations have highlighted its selective cytotoxic effects on cancer cells, particularly breast cancer cell lines (e.g., MDA-MB-231). The mechanism appears to involve the disruption of cell cycle-related proteins, enhancing its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Value | Reference |
|---|---|---|---|
| CDK2 Inhibition | Cell cycle regulation | 0.01 - 10 µM | |
| Anti-inflammatory | Cytokine modulation | Not specified | |
| Antitumor Activity | MDA-MB-231 cells | Not specified |
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating the inhibitory effects on CDK2, this compound demonstrated dose-dependent inhibition, achieving up to 89% inhibition at the highest concentration tested (10 µM) .
- Inflammation Models : Another study showed that this compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of lung inflammation, indicating its potential for therapeutic use in respiratory diseases .
- Anticancer Efficacy : Research involving xenograft models indicated that treatment with this compound resulted in reduced tumor growth rates compared to controls, showcasing its promise as an anticancer therapeutic agent .
Q & A
Q. What are the common synthetic routes for N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyranone core followed by functionalization. For example:
- Step 1 : Condensation of 4-fluorobenzylamine with a preformed pyran-2-carboxylate ester under reflux in ethanol, using triethylamine as a catalyst to facilitate amide bond formation .
- Step 2 : Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reaction, depending on the starting material.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is employed to achieve >95% purity .
Q. How is the compound characterized after synthesis?
Standard analytical techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .
- HPLC with UV detection for purity assessment .
- Mass spectrometry (ESI or HRMS) to verify molecular weight .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Q. What are the key physical properties relevant to handling and storage?
- Solubility : Moderately soluble in DMSO and dichloromethane; poorly soluble in water .
- Stability : Sensitive to prolonged exposure to light and moisture; recommended storage at -20°C under inert gas .
- Melting Point : Estimated range 180–200°C based on analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency in amide bond formation .
- Solvent Optimization : Replacing ethanol with DMF or THF to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
Q. What structural modifications enhance biological activity in pyran-2-carboxamide derivatives?
- Halogen Substitution : Fluorine at the 4-position of the benzyl group increases lipophilicity and metabolic stability, improving membrane permeability .
- Methoxy Group : The 5-methoxy substituent enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinase targets) .
- SAR Studies : Replacing the methoxy group with ethoxy reduces activity by 40%, highlighting the importance of steric and electronic effects .
Q. How to design assays for evaluating enzyme inhibition or receptor binding?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR2) at 10 µM compound concentration .
- Molecular Docking : Employ AutoDock Vina to model interactions with target proteins (e.g., COX-2 or HIV protease), focusing on the pyranone ring’s carbonyl group and fluorobenzyl moiety .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Q. How to resolve contradictions in bioactivity data across studies?
- Control for Substituent Variability : Compare analogs with identical cores but differing substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) to isolate structural effects .
- Batch Consistency : Ensure compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may skew results .
- Experimental Replication : Use orthogonal assays (e.g., SPR and ITC) to confirm binding affinities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
